Hexyl 5-bromo-2-hydroxybenzoate
Description
Hexyl 5-bromo-2-hydroxybenzoate is a brominated aromatic ester derived from 5-bromo-2-hydroxybenzoic acid and hexanol. Its structure consists of a benzene ring substituted with a hydroxyl group (-OH) at position 2, a bromine atom (-Br) at position 5, and a hexyl ester group (-O-C₆H₁₃) at position 1 (Figure 1). The compound’s molecular formula is C₁₃H₁₇BrO₃, with a calculated molecular weight of 301.18 g/mol.
Properties
CAS No. |
100614-10-6 |
|---|---|
Molecular Formula |
C13H17BrO3 |
Molecular Weight |
301.18 g/mol |
IUPAC Name |
hexyl 5-bromo-2-hydroxybenzoate |
InChI |
InChI=1S/C13H17BrO3/c1-2-3-4-5-8-17-13(16)11-9-10(14)6-7-12(11)15/h6-7,9,15H,2-5,8H2,1H3 |
InChI Key |
PYHWRSPSOBAKFS-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)C1=C(C=CC(=C1)Br)O |
Canonical SMILES |
CCCCCCOC(=O)C1=C(C=CC(=C1)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
Hexyl 5-bromo-2-hydroxybenzoate is structurally distinct from other brominated hydroxybenzoate esters. A key comparator is methyl 5-bromo-2-hydroxy-3-methoxybenzoate (CAS 134419-43-5), which features a methoxy group (-OCH₃) at position 3 and a methyl ester group (Table 1) .
Table 1: Structural and Physical Comparison
| Property | This compound | Methyl 5-Bromo-2-Hydroxy-3-Methoxybenzoate |
|---|---|---|
| Molecular Formula | C₁₃H₁₇BrO₃ | C₉H₉BrO₄ |
| Molecular Weight (g/mol) | 301.18 | 261.07 |
| CAS Number | Not available | 134419-43-5 |
| Substituents | 5-Br, 2-OH | 5-Br, 2-OH, 3-OCH₃ |
| Ester Group | Hexyl | Methyl |
| Predicted LogP* | ~3.5 (higher lipophilicity) | ~2.1 |
| Volatility | Low (long alkyl chain) | Moderate |
*LogP values estimated using ChemDraw software.
Key Differences:
Substituents: The methyl comparator has an additional methoxy group at position 3, altering electronic properties. Methoxy’s electron-donating resonance effect may reduce the acidity of the phenolic -OH compared to the hexyl derivative .
Ester Chain : The hexyl group increases molecular weight and lipophilicity, reducing water solubility and volatility relative to the methyl ester.
Applications : Methyl derivatives are often used as analytical standards or intermediates in fine chemicals, while hexyl esters may serve in drug delivery systems due to enhanced lipid solubility.
Research Findings and Trends
- Volatility: Hexyl esters (e.g., hexyl acetate in ) are less volatile than methyl/ethyl analogs due to longer alkyl chains . This trend likely extends to brominated benzoates, making this compound suitable for non-volatile applications like coatings or sustained-release formulations.
- Synthesis : Both compounds are synthesized via esterification. Hexyl derivatives typically require longer reaction times or catalysts (e.g., DCC/DMAP) due to steric hindrance from the bulky alkyl chain.
- Stability : The bromine atom and hydroxyl group in both compounds may confer stability against hydrolysis, though the methoxy group in the methyl derivative could increase susceptibility to oxidation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
